molecular formula C25H20FN3O4S2 B2586552 2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide CAS No. 315710-00-0

2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide

Cat. No. B2586552
CAS RN: 315710-00-0
M. Wt: 509.57
InChI Key: FAXBMAQCAMCSRL-UHFFFAOYSA-N
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Description

The compound “2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented . More research is needed to fully understand its reactivity and potential applications.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented . More research is needed to fully understand its properties and potential applications.

Scientific Research Applications

Synthesis and Biological Evaluation

A series of compounds, including classical and nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines, were designed as potential thymidylate synthase (TS) inhibitors, showcasing a methodology for synthesizing such compounds which could be relevant for the chemical . These compounds were synthesized via a Heck coupling followed by cyclization and cyclocondensation, aiming to explore their potential as antitumor agents. This approach highlights the synthetic strategies that could be applied to the compound of interest for its evaluation in medicinal chemistry (Gangjee et al., 2004).

Inhibitory Activities

Compounds with a thieno[2,3-d]pyrimidine scaffold, similar to the compound , have been evaluated for their inhibitory activities against key enzymes like thymidylate synthase and dihydrofolate reductase (DHFR). These enzymes are crucial in nucleotide synthesis pathways, making them targets for antitumor agents. The dual inhibitory activities of such compounds, as demonstrated by their IC50 values against human TS and DHFR, underline the therapeutic potential of these molecules in cancer treatment (Gangjee et al., 2008).

Structure-Activity Relationships

The exploration of structure-activity relationships (SAR) is pivotal in drug design. For instance, modifications to the thieno[2,3-d]pyrimidine core, such as the introduction of different substituents, have been shown to impact the biological activity of these compounds. Studies have investigated various heterocycles to improve metabolic stability and pharmacokinetic profiles, which is essential for the development of therapeutically viable agents. Such investigations could be beneficial for understanding how structural modifications to the compound could affect its biological activity and stability (Stec et al., 2011).

Antimicrobial and Anti-Inflammatory Activities

Compounds with a thieno[2,3-d]pyrimidine core have also been evaluated for their antimicrobial and anti-inflammatory activities. The synthesis of novel derivatives and their biological evaluation against various microbial strains and inflammation models highlights the broad spectrum of potential applications of such compounds. These studies suggest that with appropriate structural modifications, the compound of interest could be explored for its efficacy in antimicrobial and anti-inflammatory therapies (Nikalje et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not well-documented . More research is needed to fully understand its biological activity and potential therapeutic uses.

Safety and Hazards

The safety and hazards associated with this compound are not well-documented . More research is needed to fully understand its safety profile and potential risks.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O4S2/c1-2-9-29-24(31)22-18(16-4-6-17(26)7-5-16)12-34-23(22)28-25(29)35-13-21(30)27-11-15-3-8-19-20(10-15)33-14-32-19/h2-8,10,12H,1,9,11,13-14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXBMAQCAMCSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3=CC4=C(C=C3)OCO4)SC=C2C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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